molecular formula C9H13N3O2 B2405114 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1060814-45-0

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Cat. No. B2405114
CAS RN: 1060814-45-0
M. Wt: 195.222
InChI Key: RIUPNKYMDYNFNJ-UHFFFAOYSA-N
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Description

“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 1029720-98-6 . It has a molecular weight of 195.22 and its IUPAC name is ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, such as “this compound”, has been achieved on a multigram scale in a cost-efficient manner . The process involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . NH-pyrazole carbonic acids are used as a key intermediate of the process .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is a topic of discussion in the synthesis process . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are also discussed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorescent Molecules and Agricultural Inhibitors : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine. This compound shows potential as an attractive fluorophore with strong fluorescence intensity. Additionally, it contributes to the creation of a new class of potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, showing more activity than their methyl analogues (Wu et al., 2006).

  • Creation of Pyrazole Derivatives : Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction. These products are obtained in moderate to high yields, showcasing the versatility of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate in creating diverse chemical structures (Gein et al., 2014).

  • Advanced Heterocyclic Synthesis : The compound is used in the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines. These procedures involve reactions like hydrolysis and oxidation, contributing to the development of advanced heterocyclic compounds (Tsizorik et al., 2018).

Applications in Material Science and Catalysis

  • Corrosion Inhibition : Pyranpyrazole derivatives, including similar compounds, have shown promising results as corrosion inhibitors for mild steel, an application critical in industrial processes. These inhibitors demonstrate high efficiency and adherence to the Langmuir adsorption isotherm, indicating their potential in material science and engineering (Dohare et al., 2017).

  • Catalysis and Chemical Reactions : this compound derivatives are used in Pd-Catalysed Cross-Coupling Reactions, demonstrating the compound's significance in catalysis and synthesis of novel organic compounds (Arbačiauskienė et al., 2011).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of similar ethyl pyrazole-carboxylates has been analyzed to understand their molecular geometry and interactions. This research is significant for the field of crystallography and molecular modeling (Kumar et al., 2018).

Safety and Hazards

The safety data sheet (SDS) for “Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate” can be found online . It’s important to note that this compound is intended for research and development purposes only and should not be used as a food, drug, or household item .

Future Directions

The future directions for “Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate” and similar compounds involve their potential use in medicinal chemistry. The recent studies showed that one of the best motifs among different topologies for the design of promising MedChem fragments and corresponding building blocks for their production is aromatic heterocycle fused with saturated cyclic hydrocarbon or non-aromatic heterocycle . These investigations influenced the concept of “privileged scaffolds” .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPNKYMDYNFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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